Ret-IN-3 Exhibits 4.3-Fold Greater KDR Selectivity and 4.3-Fold Greater wt-RET Selectivity Than RET V804M-IN-1
In a direct intra-study comparison from the same medicinal chemistry optimization campaign, Ret-IN-3 (compound 34) demonstrates 410-fold selectivity for RETV804M over KDR and 16-fold selectivity over wild-type RET, compared to RET V804M-IN-1 (compound 5) which achieves only 110-fold KDR selectivity and 3.7-fold wild-type RET selectivity [1]. Both compounds were evaluated under identical biochemical assay conditions using purified kinase domains, and Ret-IN-3's IC50 of 19 nM for RETV804M is comparable to RET V804M-IN-1's 20 nM, yet the selectivity improvements are attributable to deliberate structural modifications at the hinge-binding region that reduce wild-type RET and KDR binding while preserving mutant kinase affinity [1].
| Evidence Dimension | Selectivity ratio: RETV804M IC50 vs. KDR IC50 |
|---|---|
| Target Compound Data | 410-fold selectivity (RETV804M IC50 = 19 nM; KDR IC50 ≈ 7.79 μM) |
| Comparator Or Baseline | RET V804M-IN-1 (compound 5): 110-fold selectivity (RETV804M IC50 = 20 nM; KDR IC50 ≈ 2.2 μM) |
| Quantified Difference | 3.7-fold greater KDR selectivity (410-fold vs. 110-fold) |
| Conditions | Biochemical kinase inhibition assay using purified RETV804M and KDR kinase domains; ATP concentration at Km |
Why This Matters
For researchers requiring minimized KDR/VEGFR2-mediated off-target effects in cellular angiogenesis models, Ret-IN-3's 410-fold selectivity margin provides a cleaner pharmacological tool with reduced confounding anti-angiogenic activity.
- [1] Newton, R., Waszkowycz, B., Seewooruthun, C., et al. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RET V804M Kinase. ACS Med Chem Lett. 2020;11(4):497-505. View Source
